Benzamide, N-(3-nitrophenyl)-2-bromo-

Description

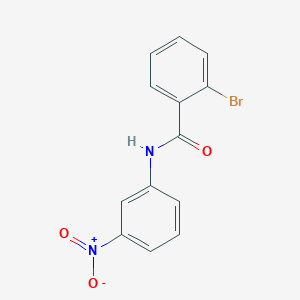

Benzamide (B126), N-(3-nitrophenyl)-2-bromo- is an aromatic amide with the chemical formula C₁₃H₉BrN₂O₃. nist.gov The structure consists of a central benzamide core, where the benzene (B151609) ring is substituted with a bromine atom at the ortho-position (position 2) relative to the amide group. The amide nitrogen is, in turn, bonded to a phenyl ring bearing a nitro group at the meta-position (position 3). This precise isomeric arrangement of substituents dictates its chemical properties and reactivity.

| Property | Data |

| Molecular Formula | C₁₃H₉BrN₂O₃ |

| Molecular Weight | 321.126 g/mol |

| IUPAC Name | N-(3-nitrophenyl)-2-bromobenzamide |

Data sourced from the NIST Chemistry WebBook. nist.gov

The benzamide functional group is a cornerstone in organic and medicinal chemistry, appearing in numerous pharmaceutical agents and serving as a versatile synthetic intermediate. researchgate.netpharmaguideline.com The significance of Benzamide, N-(3-nitrophenyl)-2-bromo- lies in the specific combination of its constituent parts:

The Benzamide Scaffold: This core structure provides a rigid framework that can be readily functionalized. The amide linkage is a key feature in many biologically active molecules, contributing to polarity and hydrogen bonding capabilities. researchgate.net

The 2-Bromo Substituent: The bromine atom on the primary benzene ring is a crucial reactive handle. Halogenated aromatic compounds are pivotal precursors in a multitude of cross-coupling and cyclization reactions, allowing for the construction of more complex molecular architectures. mdpi.com Specifically, the ortho-bromo configuration is often exploited in transition-metal-catalyzed reactions to synthesize heterocyclic compounds like isoindolinones. mdpi.comnih.gov

The N-(3-nitrophenyl) Group: The nitrophenyl moiety significantly influences the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the amide and the aromatic rings. nih.gov Furthermore, nitroaromatic compounds are important building blocks in their own right, as the nitro group can be chemically reduced to an amine, providing a route to further derivatization. rsc.orgsemanticscholar.org

The combination of these features makes Benzamide, N-(3-nitrophenyl)-2-bromo- and related N-aryl benzamides valuable substrates for exploring new synthetic methodologies and for creating libraries of complex molecules for biological screening. researchgate.netnanobioletters.com

The study of benzamide derivatives has a long history, dating back to the early explorations of organic synthesis in the 19th century. pharmaguideline.com However, the specific research trajectories relevant to a complex molecule like Benzamide, N-(3-nitrophenyl)-2-bromo- are more recent, evolving with the advent of modern synthetic techniques.

Historically, the synthesis of N-aryl amides was often achieved through the reaction of an aniline (B41778) derivative (like 3-nitroaniline) with an acyl chloride (like 2-bromobenzoyl chloride). researchgate.net While effective, these methods sometimes required harsh conditions. The mid-to-late 20th century saw the rise of transition-metal catalysis, which revolutionized the synthesis of such compounds.

A significant research trajectory has been the use of ortho-halogenated benzamides as precursors for cyclization reactions. The development of palladium, rhodium, and more recently, cobalt-catalyzed methods has enabled the efficient synthesis of N-heterocycles. nih.govnih.gov For instance, studies on the cobalt-catalyzed cyclization of 2-bromobenzamides with various coupling partners to form 3-(imino)isoindolin-1-ones highlight a modern approach to leveraging the reactivity of the ortho-bromo-amide motif. mdpi.comnih.gov This line of research demonstrates a strategic evolution from simple amide bond formation to complex, atom-economical transformations that build molecular complexity in a single step.

The academic relevance of substituted benzamides remains high, with ongoing research spanning multiple sub-disciplines of chemistry. Benzamide derivatives are continually being investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. researchgate.netwalshmedicalmedia.comnih.gov

Current research often focuses on the synthesis of novel benzamide derivatives to explore structure-activity relationships (SAR). nih.gov For example, studies have shown that the type and position of substituents on the aromatic rings can dramatically alter biological activity. nih.gov The presence of nitro groups and halogen atoms, as seen in Benzamide, N-(3-nitrophenyl)-2-bromo-, is a common strategy in the design of new therapeutic candidates. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrN2O3 |

|---|---|

Molecular Weight |

321.13 g/mol |

IUPAC Name |

2-bromo-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9BrN2O3/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) |

InChI Key |

SMAIGFKAVOUSHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Insights.

Electrophilic and Nucleophilic Reaction Pathways

The electronic characteristics of the molecule, featuring both electron-rich (amide) and electron-deficient (nitrophenyl) regions, allow for a range of electrophilic and nucleophilic transformations.

Bromine Site: The bromine atom on the benzoyl ring is a key site for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic but become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups that can stabilize the intermediate negative charge (a Meisenheimer complex). wikipedia.orgchemistrysteps.com In this molecule, while the nitro group is on the adjacent ring, the carbonyl group of the amide linkage is ortho to the bromine, providing some activation towards nucleophilic attack. SNAr reactions are favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.orgtandfonline.com Therefore, strong nucleophiles can displace the bromide, although this reactivity is more pronounced in substrates with more potent activating groups directly on the same ring.

Nitro Site: The N-(3-nitrophenyl) moiety is highly activated towards reactions involving the nitro group itself, but not typically direct substitution of the nitro group. Instead, the primary reaction at this site is reduction. The aromatic ring bearing the nitro group is also deactivated for electrophilic substitution and activated for nucleophilic substitution, should a suitable leaving group be present. acs.orgyoutube.com

The molecule possesses two functionalities highly susceptible to redox transformations: the nitro group and the carbon-bromine bond.

Redox Chemistry of the Nitro Group: The reduction of the aromatic nitro group is one of the most significant transformations for this compound. This reaction converts the strongly electron-withdrawing, meta-directing nitro group (-NO₂) into a strongly electron-donating, ortho, para-directing amino group (-NH₂). masterorganicchemistry.comyoutube.com This functional group conversion fundamentally alters the electronic properties and subsequent reactivity of the N-aryl portion of the molecule. A wide array of reagents can achieve this transformation with high chemoselectivity, often leaving the amide and aryl bromide functionalities intact. organic-chemistry.orgresearchgate.net

| Reagent System | Functional Group Transformation | Notes |

| H₂ / Pd/C | -NO₂ → -NH₂ | Standard catalytic hydrogenation; can sometimes cause dehalogenation. commonorganicchemistry.com |

| Fe, Sn, or Zn in acid (e.g., HCl) | -NO₂ → -NH₂ | Classic, robust method for nitro reduction. masterorganicchemistry.com |

| Hydrazine Hydrate (N₂H₄·H₂O) | -NO₂ → -NH₂ | Can be used for selective reduction in the presence of amides. researchgate.net |

| Trichlorosilane (HSiCl₃) | -NO₂ → -NH₂ | A metal-free reduction method. rsc.org |

| Sodium Sulfide (Na₂S) | -NO₂ → -NH₂ | A milder reagent, useful when other methods are not compatible. commonorganicchemistry.com |

Redox Chemistry of the Bromine Functionality: The aryl-bromine bond is generally stable under the conditions used for nitro group reduction. commonorganicchemistry.com However, its primary role in redox chemistry is to serve as an electrophilic site for oxidative addition in metal-catalyzed cross-coupling reactions. In this process, a low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond, forming an organometallic species in a higher oxidation state (e.g., Ar-Pd(II)-Br). This is the key initiating step for numerous C-C and C-heteroatom bond-forming reactions. acs.orgnih.gov Direct oxidation or reduction of the bromine itself is not a common reaction pathway under typical synthetic conditions.

Catalytic and Metal-Mediated Transformations

The ortho-bromo functionality makes this compound an ideal substrate for a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Palladium-catalyzed reactions are central to the synthetic utility of Benzamide (B126), N-(3-nitrophenyl)-2-bromo-. The carbon-bromine bond acts as a handle for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly versatile method for forming biaryl structures or introducing alkyl and vinyl groups at the 2-position of the benzamide ring. nih.govorganic-chemistry.org

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to generate a new, more substituted alkene. organic-chemistry.orgwikipedia.org The reaction is stereoselective and provides a direct route to stilbene-like structures and other vinylated aromatics. libretexts.orgbeilstein-journals.orgnih.gov

Other Cross-Couplings: The substrate is also amenable to other transformations, including the Sonogashira coupling (with terminal alkynes) rsc.org, Buchwald-Hartwig amination (with amines), and various carbonylation reactions. Cobalt-catalyzed cyclization reactions with unsaturated partners like carbodiimides have also been reported for 2-bromobenzamides. mdpi.com

| Reaction Name | Coupling Partner | Product Type | Catalyst/Base System Example |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Biaryl / Substituted Styrene | Pd(OAc)₂, Phosphine (B1218219) Ligand, K₂CO₃ |

| Heck | Alkene (e.g., Styrene) | Substituted Alkene (e.g., Stilbene) | Pd(OAc)₂, Phosphine Ligand, Et₃N |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl Compound | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig | Amine (R₂NH) | N-Arylated Amine | Pd₂(dba)₃, Phosphine Ligand, NaOt-Bu |

The efficacy of metal-catalyzed transformations is critically dependent on the choice of ligand coordinated to the metal center. For a sterically hindered substrate like Benzamide, N-(3-nitrophenyl)-2-bromo-, with a substituent ortho to the reaction site, the ligand plays a crucial role in catalyst performance. dicp.ac.cn

Bulky and electron-rich ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), cyclohexylphosphines, or advanced biaryl phosphines (e.g., SPhos, XPhos), are often required. scispace.comtandfonline.com These ligands promote the key steps of the catalytic cycle: oxidative addition of the palladium(0) species into the C-Br bond and the final reductive elimination that releases the product and regenerates the active catalyst. nih.gov N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective ligands for coupling reactions involving deactivated or hindered aryl halides. nih.gov The presence of the electron-withdrawing nitro group can make the aryl bromide more reactive (electron-poor), potentially allowing for efficient coupling even with less active catalyst systems. rsc.org

Intramolecular and Intermolecular Interactions Affecting Reactivity

Non-covalent interactions within and between molecules of Benzamide, N-(3-nitrophenyl)-2-bromo- can significantly influence its conformation and, by extension, its chemical reactivity.

An intramolecular hydrogen bond can likely form between the amide proton (N-H) and the lone pair electrons of the ortho-bromine atom. While N-H···Br interactions are weaker than those involving oxygen or nitrogen, they can be sufficient to favor a more planar conformation of the molecule. nih.gov This pre-organization can restrict rotation around the C-N bond, influencing the steric environment around the bromine atom and potentially affecting the approach of a bulky catalyst during cross-coupling reactions. semanticscholar.orgrsc.org The planarity induced by such interactions can also enhance electronic communication between the two aromatic rings through the amide bridge.

Advanced Spectroscopic and Structural Elucidation.

Solution-State Nuclear Magnetic Resonance Spectroscopy.

Dynamic NMR for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. Processes such as the rotation around single bonds, particularly the amide C-N bond and the C-aryl bonds, can be studied. Techniques like Chemical Exchange Saturation Transfer (CEST) are particularly adept at characterizing sparsely populated, transient conformers that are in slow exchange with a more stable, major state. By applying a weak radiofrequency field to irradiate the resonance of an invisible minor conformer, the saturation can be transferred to the corresponding nucleus in the abundant, visible conformer through chemical exchange, resulting in a measurable decrease in its signal intensity.

For Benzamide (B126), N-(3-nitrophenyl)-2-bromo-, dynamic NMR could provide critical insights into the rotational barriers around the N-C(O) and C-N bonds, which would define the molecule's three-dimensional shape and flexibility. However, no such studies have been published.

NMR in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time and for elucidating reaction mechanisms. By taking spectra at various time points, the consumption of reactants, the formation of intermediates, and the appearance of products can be quantified. For the synthesis of Benzamide, N-(3-nitrophenyl)-2-bromo-, which would likely involve the reaction of 2-bromobenzoyl chloride with 3-nitroaniline, ¹H and ¹³C NMR could track the conversion and identify any byproducts.

Furthermore, specialized NMR techniques can be used to study reaction kinetics and determine rate laws, providing a deeper understanding of the reaction mechanism. To date, no specific reaction monitoring or mechanistic studies using NMR have been reported for the synthesis or reactions of Benzamide, N-(3-nitrophenyl)-2-bromo-.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

The IR and Raman spectra of Benzamide, N-(3-nitrophenyl)-2-bromo- would be expected to show characteristic bands for its functional groups. While specific experimental spectra are unavailable, the expected vibrational frequencies based on related compounds can be summarized.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H Bending (Amide II) | Bending | 1510 - 1570 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1345 - 1385 |

| C-Br (Bromo) | Stretching | 500 - 600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

This table is based on general spectroscopic principles and data for analogous compounds, not on experimental data for the title compound.

Vibrational spectroscopy is sensitive to the local environment of the molecule, making it a useful tool for studying conformational isomers (conformers) and different solid-state packing arrangements (polymorphism). Changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can indicate the presence of different conformers or polymorphs. No studies on the conformational analysis or polymorphism of Benzamide, N-(3-nitrophenyl)-2-bromo- using vibrational spectroscopy have been found in the literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule and transitions between electronic energy levels.

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength. Aromatic compounds like Benzamide, N-(3-nitrophenyl)-2-bromo- are expected to exhibit strong absorption bands in the UV region due to π → π* transitions within the benzene (B151609) rings and the conjugated amide and nitro groups. The presence of the nitro group, a strong chromophore, would likely result in absorptions at longer wavelengths compared to unsubstituted benzamide. The precise absorption maxima (λ_max) and molar absorptivity values are dependent on the solvent and the molecule's conformation. No experimental UV-Visible absorption spectra for Benzamide, N-(3-nitrophenyl)-2-bromo- have been reported.

Fluorescence and Phosphorescence Properties

The fluorescence and phosphorescence characteristics of a molecule are intrinsically linked to its electronic structure and the efficiency of radiative versus non-radiative decay pathways from its excited states. For "Benzamide, N-(3-nitrophenyl)-2-bromo-", the presence of a nitro (-NO2) group on the phenyl ring is expected to be a dominant factor in its photophysical behavior.

Detailed Research Findings:

Nitroaromatic compounds are well-documented to be weakly fluorescent or non-fluorescent. rsc.org This phenomenon is primarily attributed to the strong electron-withdrawing nature of the nitro group, which promotes efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1). rsc.org This rapid ISC process, with rate constants that can exceed 10^11 s⁻¹, effectively outcompetes the typically slower process of fluorescence (rate constants around 10^7–10^8 s⁻¹). rsc.org

In many nitroaromatic compounds, the lowest energy triplet state is often a T1(n,π) state, which is known to undergo rapid non-radiative decay. rsc.org The relaxation of the initially populated S1(π,π) state can involve the twisting of the nitro group relative to the aromatic ring, further facilitating non-radiative decay pathways. rsc.org

While specific experimental fluorescence and phosphorescence data for "Benzamide, N-(3-nitrophenyl)-2-bromo-" are not available in the surveyed literature, a hypothetical data table based on the expected properties of nitroaromatic compounds is presented below for illustrative purposes.

Table 1: Hypothetical Photophysical Properties of Benzamide, N-(3-nitrophenyl)-2-bromo- in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Phosphorescence Quantum Yield (Φ_P) |

| Hexane | 320 | N/A | < 0.01 | Not Observed |

| Ethanol | 325 | N/A | < 0.01 | Not Observed |

| Acetonitrile | 323 | N/A | < 0.01 | Not Observed |

Note: The data in this table is hypothetical and intended to illustrate the expected weak to non-existent fluorescence and phosphorescence of nitroaromatic compounds. "N/A" indicates that emission is not expected to be significant enough for reliable measurement.

Band Gap Determination from Optical Data

The optical band gap of a material is a crucial parameter that defines its electronic and optical properties. It represents the minimum energy required to excite an electron from the valence band to the conduction band. The band gap can be estimated from the onset of optical absorption.

Detailed Research Findings:

For organic molecules in solution or as amorphous thin films, the optical band gap can be determined from the absorption spectrum using a Tauc plot. This method involves plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and the exponent n depends on the nature of the electronic transition (n = 2 for direct allowed transitions and n = 1/2 for indirect allowed transitions). The band gap is then extrapolated from the linear portion of the plot to the energy axis.

Specific experimental data for the band gap of "Benzamide, N-(3-nitrophenyl)-2-bromo-" is not present in the reviewed literature. However, the presence of conjugated aromatic rings and the influence of the bromo and nitro substituents would determine its value. The electron-withdrawing nitro group and the electron-donating (by resonance) bromo group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the band gap. The significant electron-withdrawing nature of the nitro group generally lowers the LUMO energy. rsc.org

A hypothetical Tauc plot analysis for determining the optical band gap is described in the table below.

Table 2: Hypothetical Band Gap Determination for Benzamide, N-(3-nitrophenyl)-2-bromo-

| Method | Absorption Onset (nm) | Calculated Band Gap (eV) |

| Tauc Plot (Direct Transition) | 380 | 3.26 |

| Tauc Plot (Indirect Transition) | 395 | 3.14 |

Note: The data in this table is hypothetical and serves as an example of how the band gap could be determined from optical data. The actual values would need to be experimentally measured.

Computational Analysis of Benzamide, N-(3-nitrophenyl)-2-bromo- Remains an Unexplored Area of Research

Despite the growing application of computational chemistry in understanding molecular structures and reactivity, a thorough theoretical analysis of the compound Benzamide, N-(3-nitrophenyl)-2-bromo-, remains conspicuously absent from publicly accessible scientific literature. Extensive searches for dedicated studies on its quantum mechanical properties, electronic structure, and reaction mechanisms have yielded no specific results.

Computational chemistry and theoretical modeling serve as powerful tools for predicting the behavior of chemical compounds. Techniques such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine optimized molecular geometries, electronic properties, and potential reaction pathways. For many related benzamide derivatives, these theoretical investigations have provided critical insights into their stability, reactivity, and potential applications.

However, for Benzamide, N-(3-nitrophenyl)-2-bromo-, specific data on key computational parameters are not available. This includes fundamental analyses such as:

Optimized Molecular Geometry and Electronic Structure: The precise bond lengths, bond angles, and dihedral angles that define the compound's three-dimensional shape and the distribution of its electrons have not been published.

Frontier Molecular Orbital (FMO) Analysis: Data concerning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions, are unavailable. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps, which illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, have not been generated for this specific molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis, used to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule, has not been reported.

Chemical Reactivity Descriptors: Global reactivity descriptors like the electrophilicity index, chemical potential, and hardness, which quantify the molecule's reactivity, have not been calculated.

Mechanistic Simulations: There are no available simulations detailing the compound's potential reaction pathways or transition states, which would be vital for understanding its synthesis and degradation.

While computational studies have been performed on isomers and analogues, such as 4-Bromo-N-(2-nitrophenyl)benzamide, these findings cannot be directly extrapolated to Benzamide, N-(3-nitrophenyl)-2-bromo- due to the significant influence that substituent position has on a molecule's electronic and steric properties. The absence of specific computational data highlights a gap in the current body of chemical research and presents an opportunity for future theoretical investigations into this particular compound.

Computational Chemistry and Theoretical Modeling.

Prediction of Advanced Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of Benzamide (B126), N-(3-nitrophenyl)-2-bromo-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for Benzamide, N-(3-nitrophenyl)-2-bromo-. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach.

The calculated chemical shifts are usually reported relative to a standard, such as Tetramethylsilane (TMS). These predictions can aid in the assignment of experimental spectra, especially for complex molecules. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics.

Table 2: Exemplary Calculated ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzamide (Note: Data is illustrative and based on general knowledge of similar compounds.)

| Atom | Calculated Chemical Shift (ppm) |

| H (amide) | 8.5 - 9.5 |

| H (aromatic) | 7.0 - 8.2 |

| C (carbonyl) | 165 - 170 |

| C (aromatic) | 110 - 140 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. Computational methods can simulate the vibrational spectra of Benzamide, N-(3-nitrophenyl)-2-bromo- by calculating the frequencies and intensities of its normal modes of vibration.

These calculations are typically performed within the harmonic approximation. The resulting theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. The vibrational modes associated with the amide C=O stretch, N-H bend, and C-Br stretch would be of particular interest.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. For Benzamide, N-(3-nitrophenyl)-2-bromo-, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations provide insights into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions. Understanding the excited state properties is crucial for applications in photochemistry and materials science.

Table 3: Illustrative TD-DFT Results for a Nitroaromatic Compound (Note: This data is for illustrative purposes and based on general expectations for such molecules.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 3.54 | 350 | 0.02 |

| S₀ → S₂ | 4.43 | 280 | 0.45 |

| S₀ → S₃ | 5.17 | 240 | 0.89 |

Non-Linear Optical (NLO) Properties Prediction

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of Benzamide, N-(3-nitrophenyl)-2-bromo- by calculating its polarizability (α) and hyperpolarizabilities (β, γ).

These properties are determined by the response of the molecule's electron cloud to a strong external electric field. The presence of electron-donating and electron-withdrawing groups, as well as an extended π-conjugated system, can enhance NLO properties. For Benzamide, N-(3-nitrophenyl)-2-bromo-, the interplay between the bromo and nitro substituents on the aromatic rings would be a key determinant of its NLO response. DFT calculations are a standard tool for predicting these properties.

Table 4: Representative Calculated NLO Properties for an Organic Molecule (Note: Values are illustrative and depend strongly on the computational method and basis set used.)

| Property | Calculated Value |

| Dipole Moment (μ) | 5.2 D |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.5 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 8.9 x 10⁻³⁶ esu |

Derivatization and Structural Analogue Synthesis.

Systematic Synthesis of Substituted Benzamide (B126) Derivatives

The primary method for synthesizing the parent compound and its substituted derivatives is through the acylation of an amine. Specifically, Benzamide, N-(3-nitrophenyl)-2-bromo- is prepared by the reaction of 2-bromobenzoyl chloride with 3-nitroaniline.

A general procedure for the synthesis of N-benzamides involves dissolving the appropriate amine in a solvent like anhydrous dichloromethane (B109758) (CH2Cl2) at 0°C. The corresponding acid chloride is then added, and the reaction mixture is stirred at room temperature for several hours. nanobioletters.com An alternative approach is the Schotten-Baumann reaction, which facilitates the formation of amide bonds from amines and acyl chlorides, often in the presence of a base like triethylamine. mdpi.com

This synthetic framework allows for the systematic creation of a library of derivatives by varying the substituents on either the benzoyl chloride or the aniline (B41778) starting materials. For instance, using differently substituted anilines or benzoyl chlorides leads to a range of analogues with modified electronic and steric properties.

Below is a table illustrating the synthesis of various benzamide derivatives, showcasing the versatility of the general synthetic procedure.

| Amine | Acid Chloride | Resulting Benzamide Derivative | Yield (%) |

| 3-Nitroaniline | 2-Bromobenzoyl Chloride | N-(3-nitrophenyl)-2-bromobenzamide | - |

| 4-Aminotoluene | Benzoyl Chloride | N-(p-tolyl)benzamide | - |

| 4-Bromoaniline | Benzoyl Chloride | N-(4-bromophenyl)benzamide | 72% |

| 3-Nitroaniline | 4-Nitrobenzoyl Chloride | 4-Nitro-N-(3-nitrophenyl)benzamide | - |

| 3-Nitroaniline | 3-Nitrobenzoyl Chloride | 3-Nitro-N-(3-nitrophenyl)benzamide | - |

| Data derived from synthetic procedures described in sources. nanobioletters.comontosight.ai |

Exploration of Structure-Property Relationships (Non-Biological)

The chemical and physical properties of Benzamide, N-(3-nitrophenyl)-2-bromo- and its analogues are significantly influenced by the nature and position of their functional groups. The presence of electron-withdrawing groups, such as the nitro (-NO2) and bromo (-Br) substituents, profoundly impacts the molecule's reactivity, solubility, melting point, and electronic characteristics. ontosight.aiontosight.ai

A comparison of computed properties for the parent compound, N-(3-nitrophenyl)benzamide, and its nitrated analogues illustrates these structure-property relationships.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| N-(3-nitrophenyl)benzamide | C13H10N2O3 | 242.23 | 2.4 | 1 | 3 |

| 3-Nitro-N-(4-nitrophenyl)benzamide | C13H9N3O5 | 287.23 | 2.3 | 1 | 5 |

| Benzamide, N-(3-nitrophenyl)-2-bromo- | C13H9BrN2O3 | 321.13 | - | 1 | 3 |

| XLogP3 is a computed measure of lipophilicity. | |||||

| Data sourced from PubChem. nih.govnih.gov |

The addition of nitro and bromo groups increases the molecular weight and can alter the polarity and intermolecular interactions, which in turn affects physical properties like melting point and solubility. ontosight.ai Crystal packing in the solid state is another crucial factor that can influence the stability of such nitroaromatic compounds. researchgate.net

Functional Group Interconversions and Transformations

The functional groups of Benzamide, N-(3-nitrophenyl)-2-bromo-—the amide, the nitro group, and the aryl bromide—serve as handles for a variety of chemical transformations to generate diverse analogues.

Nitro Group Reduction: The nitro group is readily reduced to a primary amine (-NH2). Standard reagents for this transformation include catalytic hydrogenation (e.g., H2 over a Palladium catalyst), or treatment with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). vanderbilt.edu This conversion dramatically alters the electronic properties of the attached phenyl ring, changing it from electron-withdrawing to electron-donating.

Amide Bond Transformations: The amide linkage is chemically robust but can be cleaved via hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-bromobenzoic acid) and amine (3-nitroaniline). Alternatively, the amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). vanderbilt.edu

Aryl Bromide Chemistry: The bromine atom on the benzoyl ring is a versatile functional group. As a good leaving group, it can be substituted through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. vanderbilt.edu

The table below summarizes key functional group interconversions applicable to this scaffold.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Nitro (-NO2) | H2, Pd/C or Fe/HCl | Amine (-NH2) |

| Amide (-CONH-) | LiAlH4 or B2H6 | Amine (-CH2NH-) |

| Amide (-CONH-) | H3O+ or OH- (hydrolysis) | Carboxylic Acid (-COOH) + Amine (-NH2) |

| Aryl Bromide (-Br) | R-B(OH)2, Pd catalyst | Aryl/Alkyl group (-R) |

| Data derived from common organic transformations. vanderbilt.edu |

Regio- and Stereoselective Synthetic Strategies for Analogs

The synthesis of specific analogues of Benzamide, N-(3-nitrophenyl)-2-bromo- requires precise control over the placement of functional groups, a concept known as regioselectivity.

Regioselectivity: The synthesis of the parent compound is inherently regioselective, dictated by the choice of starting materials: 2-bromobenzoyl chloride and 3-nitroaniline. To synthesize a different regioisomer, such as one with the nitro group at the 4-position of the aniline ring, one would simply start with 4-nitroaniline (B120555) instead. The development of synthetic methods that allow for the selective functionalization of specific positions on the aromatic rings is crucial. For example, regioselective lithiation or electrophilic aromatic substitution reactions on derivatives can be used to introduce new functional groups at desired positions, as demonstrated in the synthesis of complex thiophene (B33073) derivatives. mdpi.comresearchgate.net Similarly, regioselective nitration strategies have been developed for various aromatic systems, providing pathways to control the placement of nitro groups. rsc.orgnih.gov

Stereoselectivity: The core structure of Benzamide, N-(3-nitrophenyl)-2-bromo- is achiral and therefore does not have stereoisomers. However, stereoselectivity would become a critical consideration if chiral centers were introduced into its analogues. This could occur through the addition of chiral substituents to either of the aromatic rings or by performing a reaction that creates a new stereocenter. In such cases, stereoselective synthetic strategies, employing chiral catalysts, reagents, or auxiliaries, would be necessary to control the three-dimensional arrangement of atoms and produce a specific stereoisomer.

Advanced Applications in Chemical Research and Materials Science.

Role as Key Building Blocks in Advanced Organic Synthesis

Benzamide (B126), N-(3-nitrophenyl)-2-bromo- serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. Its utility stems from the presence of distinct functional groups that can be selectively modified. The typical synthesis of this and related N-aryl benzamides involves the reaction of a substituted benzoyl chloride with a substituted aniline (B41778). For instance, a common synthetic route is the acylation of an aniline derivative with a benzoyl chloride derivative. nanobioletters.com In the case of Benzamide, N-(3-nitrophenyl)-2-bromo-, this would involve reacting 2-bromobenzoyl chloride with 3-nitroaniline.

The three primary components of the molecule offer distinct pathways for further chemical elaboration:

The 2-bromo Substituent: The bromine atom on the benzoyl ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures.

The Amide Linkage: The amide bond itself is robust but can be cleaved under specific conditions. More importantly, it influences the conformation and electronic properties of the molecule and can participate in hydrogen bonding.

The 3-nitro Group: The nitro group on the N-phenyl ring is strongly electron-withdrawing. It can be readily reduced to an amino group (-NH2) using various reducing agents. This transformation is fundamental, as it converts the electron-withdrawing nature of the ring to electron-donating and provides a new nucleophilic site for further functionalization, such as diazotization or acylation.

This strategic combination of reactive sites makes the compound a valuable intermediate in multi-step syntheses aimed at producing pharmaceuticals, agrochemicals, and other high-value organic compounds. ontosight.ai

Application in Supramolecular Chemistry and Crystal Engineering

The structure of Benzamide, N-(3-nitrophenyl)-2-bromo- is particularly well-suited for applications in supramolecular chemistry and crystal engineering, where the goal is to control the assembly of molecules into well-defined, higher-order structures. The non-covalent interactions dictated by its functional groups are key to this application.

Studies on closely related isomers, such as 4-bromo-N-(2-nitrophenyl)benzamide and 3-chloro-N-(2-nitrophenyl)benzamide, provide significant insight into the interactions that govern crystal packing. nih.govnih.gov

Hydrogen Bonding: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). A prevalent feature in the crystal structures of these related benzamides is the formation of an intramolecular N-H···O hydrogen bond between the amide proton and an oxygen atom of the ortho-nitro group. nih.govnih.gov This interaction creates a stable six-membered ring motif known as an S(6) ring, which helps to lock the molecule into a relatively planar conformation. nih.govnih.gov In addition to these intramolecular forces, molecules in the crystal lattice are linked by weak intermolecular C-H···O hydrogen bonds, which can propagate to form chains or more complex networks. nih.govnih.govresearchgate.net

Halogen Interactions: The bromine atom is capable of participating in halogen bonding. In the crystal structure of an isomer, significant halogen–halogen interactions (Br···Br) have been observed, with distances shorter than the sum of the van der Waals radii. nih.govresearchgate.net These directional interactions play a crucial role in stabilizing the crystal packing and directing the supramolecular assembly. researchgate.net

These competing and cooperating non-covalent interactions allow for the rational design of crystalline materials with specific topologies and properties.

| Parameter | Value |

|---|---|

| Formula | C₁₃H₉BrN₂O₃ |

| Molecular Weight (Mr) | 321.13 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 3.8338 (4) |

| b (Å) | 12.6784 (13) |

| c (Å) | 24.918 (2) |

| α (°) | 81.875 (8) |

| β (°) | 88.386 (7) |

| γ (°) | 85.460 (8) |

| Volume (ų) | 1195.1 (2) |

| Temperature (K) | 123 |

Potential in Novel Material and Polymer Development

The unique structural and reactive characteristics of Benzamide, N-(3-nitrophenyl)-2-bromo- suggest its potential for use in the development of novel materials and polymers. The ability of N-aromatic amides to self-assemble into ordered structures can be exploited to create functional materials.

Research has shown that certain N-aromatic amides can form oligomers with properties resembling "molecular zippers," driven by intermolecular forces. nih.govresearchgate.net This self-assembly behavior could be harnessed to create supramolecular polymers or liquid crystalline phases. Furthermore, the presence of two distinct reactive handles—the bromo and nitro groups—allows the molecule to be used as a monomer in polymerization reactions. For example:

The bromo group can be used in polycondensation reactions via cross-coupling chemistry.

After reduction of the nitro group to an amine, the resulting diamine-like structure can be used in the synthesis of polyamides or polyimides.

Additionally, the nitroaromatic system within the molecule imparts specific electronic properties. Such compounds have been investigated for applications in organic electronics and photovoltaics. ontosight.ai By incorporating this benzamide moiety into a polymer backbone or as a pendant group, it may be possible to develop new materials with tailored electronic, optical, or charge-transport properties.

Precursor for Specialized Reagents or Ligands

Benzamide, N-(3-nitrophenyl)-2-bromo- is an effective precursor for the synthesis of more specialized reagents and ligands for coordination chemistry and catalysis. The strategic modification of its functional groups is key to this application.

As previously mentioned, the nitro group can be chemically reduced to an amine. This transformation is critical for creating ligands, as the resulting amino group can act as a coordination site for metal ions. The bromo-substituted ring can also be functionalized, for example, by introducing phosphine (B1218219) groups via lithiation and reaction with a chlorophosphine, to create bidentate or tridentate ligands.

The benzamide scaffold itself is a common feature in the design of sophisticated ligands. nih.gov The amide N-H group and carbonyl oxygen can both participate in metal coordination or intramolecular hydrogen bonding, which can pre-organize the ligand into a specific conformation for binding. nih.gov By carefully designing synthetic routes that exploit the reactivity of the bromo and nitro functionalities, a wide variety of bespoke ligands can be developed for applications in asymmetric catalysis, metal sequestration, or the formation of metal-organic frameworks (MOFs).

Development of Chemical Sensors or Probes

The electronic and chemical properties of Benzamide, N-(3-nitrophenyl)-2-bromo- make it a candidate for development into chemical sensors or probes. The nitrophenyl group is a well-known chromophore and is electrochemically active.

The reduction of a nitroaromatic group to an amine or hydroxylamine (B1172632) leads to significant changes in the electronic structure of the molecule, which in turn alters its spectroscopic properties (e.g., UV-Vis absorption or fluorescence). This principle can be exploited to design chemosensors. For instance, a sensor for specific reducing agents or for monitoring redox potentials in biological or environmental systems could be developed based on this transformation.

To create a sensor for a specific analyte, the molecule could be further functionalized. The bromo-substituted ring provides a convenient attachment point for a receptor unit—a molecular fragment designed to selectively bind a target ion or molecule. The binding event at the receptor could then trigger a conformational or electronic change that is transduced to the nitrophenyl signaling unit, resulting in a detectable colorimetric or fluorometric response.

Conclusion and Future Research Directions.

Synthesis and Reactivity: Remaining Challenges and Opportunities

The synthetic pathways to N-substituted benzamides are well-established, often involving the acylation of an amine with a benzoyl halide. However, the specific architecture of Benzamide (B126), N-(3-nitrophenyl)-2-bromo- presents unique challenges and opportunities for methodological refinement.

Challenges:

Steric Hindrance: The ortho-bromo substituent on the benzoyl ring can sterically hinder the approach of the N-(3-nitrophenyl)amine, potentially leading to lower reaction yields and requiring harsher reaction conditions.

Selectivity: In reactions involving further functionalization, the presence of multiple reactive sites—the bromo and nitro groups, as well as the amide linkage—necessitates the development of highly selective reagents and reaction conditions to avoid unwanted side products.

Purification: The purification of the final product can be challenging due to the potential for closely related impurities, requiring advanced chromatographic techniques.

Opportunities:

Novel Catalytic Systems: The development of novel catalysts, such as palladium or copper-based systems, could facilitate more efficient and selective cross-coupling reactions at the bromo position.

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, potentially improving yields and safety profiles for reactions involving this compound.

Green Synthesis: Exploring more environmentally benign synthetic routes, such as using water as a solvent or employing solvent-free conditions, remains a significant area for innovation.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Method | Catalyst/Reagent | Potential Advantages | Potential Disadvantages |

| Schotten-Baumann Reaction | Base (e.g., NaOH) | Simple, well-established | May require harsh conditions, potential for side reactions |

| Palladium-catalyzed Aminocarbonylation | Pd catalyst, CO | High functional group tolerance | Requires specialized equipment for handling CO gas |

| Microwave-assisted Synthesis | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized microwave reactors |

Advanced Characterization: Innovations and Perspectives

A thorough understanding of the structural and electronic properties of Benzamide, N-(3-nitrophenyl)-2-bromo- is crucial for predicting its behavior and potential applications. While standard analytical techniques provide a foundational understanding, advanced characterization methods offer deeper insights.

Innovations in spectroscopic and crystallographic techniques will be pivotal. umsida.ac.id For instance, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can provide unambiguous assignments of proton and carbon signals, which can be complex due to the substituted aromatic rings. Solid-state NMR could also be employed to study the compound's conformation and packing in the solid state.

Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure. Future studies should aim to obtain high-quality crystals to elucidate key structural parameters such as bond lengths, bond angles, and intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are critical in determining the material's bulk properties.

A summary of key characterization techniques and their potential findings is provided in Table 2.

| Technique | Information Obtained | Potential Insights |

| ¹H and ¹³C NMR | Chemical environment of protons and carbons | Confirmation of structure, insights into electronic effects of substituents |

| FT-IR Spectroscopy | Presence of functional groups | Confirmation of amide linkage, nitro and bromo groups |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation of molecular formula and structural fragments |

| Single-Crystal X-ray Diffraction | 3D molecular structure and packing | Precise bond lengths and angles, intermolecular interactions |

| UV-Vis Spectroscopy | Electronic transitions | Information on the chromophoric system and conjugation |

Computational Approaches: Future Role in Compound Understanding

In silico methods are becoming indispensable in modern chemical research, offering predictive power that can guide experimental work. mdpi.com For Benzamide, N-(3-nitrophenyl)-2-bromo-, computational chemistry can play a significant role in several areas.

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.com This can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity. For example, mapping the molecular electrostatic potential (MEP) can identify regions susceptible to electrophilic or nucleophilic attack.

Molecular Docking: If the compound is being investigated for potential biological activity, molecular docking studies can predict its binding affinity and mode of interaction with specific protein targets. tandfonline.commdpi.com This can help in identifying potential therapeutic applications and in the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a series of related benzamide derivatives, it may be possible to correlate specific structural features with observed biological activity or physical properties. mdpi.com

Key computational methods and their applications are outlined in Table 3.

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Understanding molecular stability, reactivity, and interpreting spectroscopic data |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Predicting potential therapeutic applications |

| Molecular Dynamics (MD) Simulations | Conformational changes, stability of ligand-protein complexes | Assessing the dynamic behavior of the compound in a biological environment |

| QSAR | Correlation of structure with activity/properties | Guiding the design of new derivatives with enhanced properties |

Emerging Applications and Interdisciplinary Research Avenues

While the specific applications of Benzamide, N-(3-nitrophenyl)-2-bromo- are yet to be extensively explored, its structural motifs suggest potential in several interdisciplinary fields. The benzamide core is a common feature in many pharmaceutically active compounds, and the presence of the nitro and bromo groups offers handles for further chemical modification. nih.gov

Medicinal Chemistry: Substituted benzamides have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators. nih.govacs.org Future research could explore the potential of this compound as a scaffold for developing new therapeutic agents. For instance, the nitro group could be reduced to an amine, which could then be further functionalized.

Materials Science: The rigid, aromatic structure of the molecule suggests potential applications in the development of novel organic materials. For example, it could be investigated as a building block for liquid crystals or as a component in organic light-emitting diodes (OLEDs). The bromo-substituent allows for its incorporation into larger polymeric structures through cross-coupling reactions.

Supramolecular Chemistry: The ability of the amide group to form hydrogen bonds makes this compound an interesting candidate for studies in crystal engineering and the design of self-assembling systems. Understanding and controlling the non-covalent interactions could lead to the development of materials with tailored properties.

The exploration of Benzamide, N-(3-nitrophenyl)-2-bromo- is still in its nascent stages. The challenges in its synthesis and the need for advanced characterization are balanced by the immense opportunities for discovering novel reactivity, properties, and applications. A synergistic approach combining synthetic chemistry, advanced analytical techniques, and computational modeling will be essential to unlock the full potential of this intriguing molecule and pave the way for its use in a variety of scientific disciplines.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.